molecular formula C12H20N2O3 B11816933 tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B11816933
M. Wt: 240.30 g/mol
InChI Key: GBUYMNJLJVTOPZ-RKDXNWHRSA-N
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Description

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolo[3,2-b]pyridine core. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aR,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1

InChI Key

GBUYMNJLJVTOPZ-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2

Origin of Product

United States

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